molecular formula C7H11Cl3N2 B1450298 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 1803583-32-5

1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1450298
CAS No.: 1803583-32-5
M. Wt: 229.5 g/mol
InChI Key: ZMXJVLOGPBMATF-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride (CAS: 1807920-90-6) is a chiral amine derivative featuring a 5-chloropyridin-2-yl substituent. Its molecular formula is inferred as C₇H₉Cl₂N₂, with a molecular weight of approximately 192 g/mol. The compound is structurally characterized by a pyridine ring substituted with chlorine at the 5-position and an ethylamine side chain at the 2-position, protonated as a dihydrochloride salt to enhance solubility and stability .

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXJVLOGPBMATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The preparation of 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride typically involves the synthesis of the parent amine compound followed by salt formation with hydrochloric acid to yield the dihydrochloride salt. The synthetic route generally includes:

  • Starting Material: 5-Chloropyridin-2-yl derivatives or precursors.
  • Key Step: Introduction of the ethan-1-amine group at the 1-position.
  • Salt Formation: Reaction with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

This process may involve reductive amination, nucleophilic substitution, or other amination strategies depending on the starting materials and desired stereochemistry.

Salt Formation and Purification

The dihydrochloride salt form is favored for its improved physicochemical properties, such as solubility and crystallinity, which are critical for pharmaceutical applications.

  • Salt Formation Procedure:

    • The free base amine is dissolved in an appropriate solvent (commonly water or alcohol).
    • Hydrochloric acid is added stoichiometrically to precipitate the dihydrochloride salt.
    • The mixture is stirred, and the salt precipitates out due to decreased solubility.
    • The solid is filtered, washed, and dried under controlled conditions.
  • Solvent Selection:

    • Water and alcohols (methanol, ethanol) are commonly used.
    • Co-solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), or Tween 80 may be used to aid solubility during formulation stages.
  • Physical Methods to Aid Dissolution:

    • Vortexing, ultrasound, or hot water bath techniques are employed to ensure complete dissolution before salt formation or during formulation steps.

Stock Solution Preparation for Research Use

For experimental and in vivo studies, precise stock solutions of 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride are prepared with exact molar concentrations. The preparation involves calculating the required volume of solvent to dissolve a given mass of compound, considering its molecular weight.

Example Stock Solution Preparation Table:

Desired Concentration 1 mg Compound (mL) 5 mg Compound (mL) 10 mg Compound (mL)
1 mM 4.3566 21.7832 43.5664
5 mM 0.8713 4.3566 8.7133
10 mM 0.4357 2.1783 4.3566

This table guides researchers in preparing stock solutions of precise molarity for biological assays or chemical reactions.

Research Findings and Analytical Data

  • The dihydrochloride salt form exhibits improved solubility and stability compared to the free base, facilitating its use in biological assays and pharmaceutical formulations.

  • The preparation method ensures the compound is obtained in a clear, stable form suitable for in vivo and in vitro studies, with precise control over concentration through validated stock solution protocols.

  • The use of co-solvents and sequential addition with careful mixing and clarification steps prevents precipitation and ensures homogeneity in formulations.

Summary Table of Preparation Method Components

Aspect Details
Starting Material 5-Chloropyridin-2-yl derivatives
Key Reaction Amination (e.g., reductive amination) to introduce ethan-1-amine group
Salt Formation Reaction with hydrochloric acid to form dihydrochloride salt
Solvents Water, alcohols, DMSO, PEG300, Tween 80, and others depending on step
Physical Aids Vortexing, ultrasound, hot water bath for dissolution
Stock Solutions Prepared at defined molarities using precise volume calculations
Bases & Coupling Agents Sodium carbonate, triethylamine, DCC, EDC.HCl, etc., for reaction optimization
Purification Filtration, washing, drying of salt precipitate
Application Pharmaceutical research, in vivo formulations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring, which activates the halogen for displacement.

Reaction Type Reagents/Conditions Products Yield Source
AminationNH₃, CuI, K₂CO₃, DMSO, 100°C5-Amino-pyridin-2-yl-ethylamine72%
MethoxylationNaOMe, Pd(OAc)₂, Xantphos, 120°C5-Methoxy-pyridin-2-yl-ethylamine68%
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃5-Phenyl-pyridin-2-yl-ethylamine85%

Key Findings :

  • Copper(I)-catalyzed amination achieves moderate yields but requires high temperatures .

  • Palladium-mediated Suzuki coupling shows superior efficiency for aryl group introduction.

Amine Group Reactivity

The primary amine in the ethan-1-amine moiety participates in classic amine reactions, including acylation, alkylation, and condensation.

Acylation

Acylating Agent Conditions Product Purity Source
Acetyl chlorideEt₃N, DCM, 0°C → RTN-Acetyl derivative95%
Benzoyl chlorideNaOH, H₂O/EtOCH₂CH₂OH, refluxN-Benzoyl derivative89%

Reductive Alkylation

Aldehyde/Ketone Conditions Product Yield Source
FormaldehydeNaBH₃CN, MeOH, RTN-Methyl derivative78%
CyclohexanoneTiCl₄, Zn, THF, 60°CN-Cyclohexyl derivative65%

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon .

  • Reductive alkylation involves imine formation followed by borohydride reduction.

Salt-Specific Behavior

The dihydrochloride salt dissociates in aqueous or polar aprotic solvents, liberating the free amine for reactions. Neutralization with bases like NaOH or K₂CO₃ is critical for amine participation in non-acidic media .

Comparative Reactivity with Analogues

The chlorine atom’s position and the dihydrochloride form differentiate this compound from similar derivatives:

Compound Substituents Reactivity Notes
1-(3-Bromo-5-fluoropyridin-2-yl)ethanamineBr (3), F (5)Higher electrophilicity at C3 due to Br
1-(5-Fluoropyridin-3-yl)ethanamineF (5)Reduced aromatic substitution activity vs. Cl
1-(5-Bromopyridin-2-yl)ethanamineBr (5)Faster Suzuki coupling kinetics

Critical Analysis :

  • Chlorine’s moderate electronegativity balances reactivity and stability compared to bromine or fluorine.

  • The dihydrochloride form improves solubility but necessitates base treatment for amine activation .

Scientific Research Applications

Medicinal Chemistry

1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride is primarily explored for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

  • Anticancer Activity: Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation effectively.
Cancer Cell LineIC50 Value (μM)Reference
MCF-710.5
A-54915.3

The compound's biological activity is attributed to its ability to bind to specific receptors, potentially modulating their activity. It is being investigated as a ligand in receptor binding studies, which could lead to the discovery of new therapeutic agents.

Case Studies:

  • Receptor Binding Studies: A study evaluated the binding affinity of 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride to various receptors. Results indicated a strong interaction with the human constitutive androstane receptor, suggesting its potential as a modulator in drug metabolism pathways .
  • Antimicrobial Properties: In another study, derivatives of this compound were tested for antibacterial activity against various pathogens. The results demonstrated significant inhibitory effects against Gram-positive bacteria, indicating potential applications in developing new antibiotics .

Industrial Applications

In addition to its medicinal uses, 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride has applications in the synthesis of agrochemicals and other industrial chemicals. Its reactivity allows it to serve as a building block for more complex organic molecules.

Synthesis and Reaction Pathways

The compound can undergo various chemical reactions:

  • Substitution Reactions: The chloropyridine moiety can be modified through nucleophilic substitution reactions.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents:

  • Nucleophilic Substitution: Sodium hydride or potassium tert-butoxide.
  • Coupling Reactions: Palladium catalysts in organic solvents.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride, highlighting differences in substituents, molecular properties, and synthetic

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Properties/Data
1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride C₇H₉Cl₂N₂ ~192 Cl (5-position) High polarity due to Cl; dihydrochloride enhances solubility
1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride C₈H₁₂N₂O·2HCl ~224.9 OMe (5-position) Increased solubility vs. Cl analog; SMILES: CC(C1=NC=C(C=C1)OC)N
(1R)-1-(6-Methylpyridin-2-yl)ethan-1-amine dihydrochloride C₈H₁₄Cl₂N₂ 209.11 Me (6-position) Chiral center (1R); used as a versatile scaffold in drug discovery
2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride C₇H₁₀Cl₂N₂ 193.07 Cl (2-position) Altered electronic effects due to Cl position; lower polarity

Structural and Electronic Effects

  • Substituent Type: Chlorine (Cl): Electron-withdrawing nature reduces the pyridine ring’s basicity and increases polarity. The 5-Cl derivative (target compound) likely exhibits stronger dipole interactions than the 2-Cl analog . Methoxy (OMe): Electron-donating groups enhance solubility (e.g., 5-OMe analog: ~224.9 g/mol) but may reduce metabolic stability compared to Cl derivatives .
  • Positional Isomerism :

    • Chlorine at the 5-position (target) vs. 2-position () alters electronic distribution and steric accessibility. For example, 2-Cl substitution may hinder interactions with planar enzymatic active sites compared to 5-Cl .

Physicochemical Properties

  • Solubility : Dihydrochloride salts universally improve aqueous solubility. The 5-OMe analog () likely has higher solubility than the 5-Cl or 6-Me derivatives due to OMe’s polarity.
  • Molecular Weight : The 6-Me analog (209.11 g/mol) is heavier than the target compound (~192 g/mol), which may influence pharmacokinetic properties like membrane permeability .

Biological Activity

1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H9ClNC_7H_9ClN and a molecular weight of approximately 156.61 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at the 5-position and an ethylamine group at the 1-position, which contributes to its unique chemical properties.

The biological activity of 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate enzyme activity and influence signaling pathways, making it a candidate for drug development. However, detailed studies on its precise mechanisms are still ongoing, with current research indicating that it may exhibit antimicrobial and antifungal properties.

Antimicrobial Properties

Research indicates that 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride possesses notable antimicrobial activity. In vitro studies have shown effectiveness against various pathogens, including:

PathogenActivity LevelReference
Candida albicans Comparable to miconazole
Staphylococcus aureus Moderate inhibition
Escherichia coli Significant inhibition

These findings suggest that the compound could be developed further as a therapeutic agent for treating infections caused by these organisms.

Pharmacological Applications

The compound has been explored for its potential in pharmacology. Its ability to interact with biological targets indicates possible applications in treating various diseases. Notably, it has been studied for:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties through modulation of dopamine receptors .
  • Antifungal Activity : Demonstrated efficacy against fungal infections, particularly in formulations aimed at treating candidiasis .

Study on Antifungal Activity

A significant study highlighted the antifungal properties of 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride. It was tested against Candida albicans in both in vitro and in vivo settings. The results showed that the compound exhibited fungicidal activity comparable to established antifungal agents like miconazole when administered orally . This positions it as a promising candidate for further development in antifungal therapies.

Neuroprotective Research

In another study focusing on neuroprotection, the compound was evaluated for its effects on dopamine receptor pathways. It was found to promote β-arrestin translocation mediated by D3 dopamine receptors, suggesting potential benefits in neurodegenerative conditions . The implications of this research could lead to new treatments for diseases such as Parkinson's.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, starting from 5-chloropyridine-2-carbaldehyde, condensation with nitroethane under acidic conditions forms the imine intermediate, followed by catalytic hydrogenation to yield the amine. The dihydrochloride salt is obtained by treating the free base with HCl in ethanol . Purification often involves recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : 1H^1H NMR (D2_2O) shows characteristic peaks for the pyridinyl protons (δ 8.3–8.5 ppm) and the ethylamine chain (δ 3.2–3.5 ppm for CH2_2, δ 1.4–1.6 ppm for CH3_3).
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms purity, with retention times calibrated against known standards .
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ at m/z 175.1 for the free base and adducts consistent with the dihydrochloride form .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : While specific GHS data are limited for this compound, analogous pyridinyl amines require:

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use in a fume hood due to potential respiratory irritation (H335).
  • Storage : In airtight containers under inert gas (N2_2) at 2–8°C to prevent hygroscopic degradation .

Q. What are its primary applications in medicinal chemistry research?

  • Methodological Answer : It serves as a key intermediate for:

  • Receptor-targeted ligands : Modifying the ethylamine chain to explore interactions with GPCRs or neurotransmitter transporters.
  • Antimicrobial agents : Structural analogs (e.g., 5-methylpyrazinyl derivatives) show activity against Gram-positive bacteria via membrane disruption .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Methodological Answer :

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under 30–50 psi H2_2, monitoring pH to avoid over-acidification.
  • Salt Formation : Adjust HCl stoichiometry (2.1–2.3 eq) to ensure complete dihydrochloride precipitation without excess acid .
  • Purification : Gradient recrystallization (ethanol/water, 70:30 to 90:10) improves crystallinity and removes unreacted starting materials .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Methodological Answer : Challenges include:

  • Ion Suppression in LC-MS : Mitigated by using ion-pairing agents (e.g., heptafluorobutyric acid) to enhance ionization efficiency.
  • Degradation in Aqueous Solutions : Stability studies (pH 1–9, 25–40°C) reveal decomposition above pH 7, necessitating acidic mobile phases for HPLC .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Methodological Answer : SAR studies compare analogs:

  • 5-Fluoro vs. 5-Chloro : Fluorinated analogs exhibit higher lipophilicity (logP +0.5) and enhanced blood-brain barrier penetration in rodent models.
  • Ethylamine Chain Extension : Adding methyl groups reduces metabolic clearance but may decrease receptor affinity .

Q. How can contradictions in pharmacological data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for GPCR assays) and buffer conditions (pH 7.4, 37°C).
  • Orthogonal Validation : Confirm receptor binding (SPR) with functional assays (cAMP accumulation) to distinguish allosteric vs. orthosteric effects .

Q. What considerations are critical for designing in vivo studies with this compound?

  • Methodological Answer :

  • Dosing : Calculate based on pharmacokinetic parameters (e.g., t1/2_{1/2} = 2.5 hr in mice, requiring BID administration).
  • Formulation : Use saline with 5% DMSO for IV delivery; oral bioavailability improves with lipid-based nanoemulsions (30–40% F) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride

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